2-(8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide
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Description
2-(8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide is a useful research compound. Its molecular formula is C19H20N6O4 and its molecular weight is 396.407. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Imaging Applications
A study focused on the synthesis of carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives, highlighting their potential as PET tracers for imaging of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) (Gao, Wang, & Zheng, 2016). Such derivatives, including structures similar to the queried compound, could be synthesized with high radiochemical yields and purity, suggesting their utility in biomedical imaging applications.
Antimicrobial Activities
The antimicrobial potential of purine derivatives has been explored, with a study on 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones showing significant activity against various bacteria (Sharma, Sharma, & Rane, 2004). This suggests that compounds with a purin-8-one core, similar to the compound of interest, could have applications in developing new antimicrobial agents.
Spectroscopic Characterization and Reactivity
Research on imidazole derivatives, which share structural features with the compound , has revealed their reactivity and properties through spectroscopic characterization and computational study (Hossain et al., 2018). These insights are crucial for understanding the chemical behavior and potential applications of similar compounds in scientific research.
Antiulcer and Anticonvulsant Activities
Studies on omega-(1H-1-imidazolyl)-N-phenylalkanoic acid amide derivatives have demonstrated anticonvulsant activities (Aktürk et al., 2002), suggesting the potential of similar compounds in therapeutic applications. Additionally, imidazo[1,2-a]pyridine derivatives have shown antiulcer activities, indicating their role as novel histamine H2-receptor antagonists (Wise et al., 1987).
Antioxidant Activity
Coordination complexes constructed from pyrazole-acetamide derivatives have been studied for their antioxidant activity (Chkirate et al., 2019). This suggests that structurally similar acetamide derivatives could also possess antioxidant properties, which is relevant for research into oxidative stress and related diseases.
properties
IUPAC Name |
2-[6-(2-methoxy-5-methylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O4/c1-10-5-6-13(29-4)12(7-10)25-11(2)8-23-15-16(21-18(23)25)22(3)19(28)24(17(15)27)9-14(20)26/h5-8H,9H2,1-4H3,(H2,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUIXFBPUOBPLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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